molecular formula C16H17N3OS B2919830 4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide CAS No. 1355882-68-6

4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide

Cat. No.: B2919830
CAS No.: 1355882-68-6
M. Wt: 299.39
InChI Key: OVGZIRPGZXKSGD-UHFFFAOYSA-N
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Description

4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of Butanamide Moiety: The butanamide group can be introduced by reacting the benzothiazole derivative with a suitable butanoyl chloride or butanoic acid derivative in the presence of a base such as triethylamine.

    Introduction of Cyanocyclobutyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide would depend on its specific biological activity. Generally, benzothiazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can involve binding to the active site of an enzyme, inhibiting its function, or interacting with a receptor to trigger a cellular response.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-benzothiazol-2-yl)butanamide: Lacks the cyanocyclobutyl group.

    N-(1-cyanocyclobutyl)butanamide: Lacks the benzothiazole core.

    4-(1,3-benzothiazol-2-yl)-N-(cyclobutyl)butanamide: Lacks the cyano group.

Uniqueness

4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide is unique due to the presence of both the benzothiazole core and the cyanocyclobutyl group, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c17-11-16(9-4-10-16)19-14(20)7-3-8-15-18-12-5-1-2-6-13(12)21-15/h1-2,5-6H,3-4,7-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGZIRPGZXKSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)CCCC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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